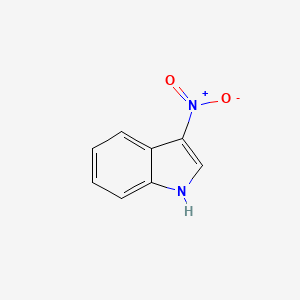

3-nitro-1H-indole

Description

BenchChem offers high-quality 3-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXNZJFLGIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454566 | |

| Record name | 3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-03-0 | |

| Record name | 3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-nitro-1H-indole chemical structure and properties

An In-Depth Technical Guide to 3-nitro-1H-indole: Structure, Properties, and Applications

Introduction

Indole and its derivatives represent a cornerstone in medicinal chemistry and organic synthesis, forming the structural basis for numerous biologically active compounds.[1][2][3] Among these, 3-nitro-1H-indole stands out as a pivotal synthetic intermediate. The presence of a strongly electron-withdrawing nitro group at the C3 position dramatically alters the electron density of the indole ring, transforming its classical nucleophilic character into a pronounced electrophilic reactivity at the C2-C3 double bond.[4][5] This unique electronic profile opens up a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic systems and functionalized indolines.[4]

This technical guide provides a comprehensive overview of 3-nitro-1H-indole, detailing its chemical structure, physicochemical properties, synthesis methodologies, and characteristic reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Chemical Structure and Identity

3-nitro-1H-indole is an aromatic heterocyclic organic compound consisting of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a nitro group (NO₂) substituted at position 3.[6]

Caption: Chemical Structure of 3-nitro-1H-indole.

The key chemical identifiers for 3-nitro-1H-indole are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 3-nitro-1H-indole | [7][8] |

| CAS Number | 4770-03-0 | [7][8][9] |

| Molecular Formula | C₈H₆N₂O₂ | [7][8][10] |

| Molecular Weight | 162.15 g/mol | [7][9] |

| InChI Key | LSMXNZJFLGIPMS-UHFFFAOYSA-N | [7][8][10] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)--INVALID-LINK--[O-] | [7] |

Physicochemical and Spectroscopic Properties

The properties of 3-nitro-1H-indole are tabulated below. Spectroscopic data is limited for the parent compound, but data from key derivatives provide insight into expected spectral characteristics.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | [8] |

| Storage | Sealed in dry, 2-8°C |[8][9] |

Table 3: Spectroscopic Data of 3-nitro-1H-indole Derivatives

| Technique | Derivative | Observed Signals | Reference |

|---|---|---|---|

| ¹³C-NMR | 3-Nitro-1-tosyl-1H-indole | The nitro-substituted carbon (C3) shows a distinct signal near 147 ppm. | [6] |

| ¹H-NMR | 3-Nitro-1H-indole-2-carboxylic acid ethyl ester | δ = 13.39 (s, 1H), 8.06(d, J=7.0 Hz, 1H), 7.62 (d, J=8.2 Hz, 1H), 7.46 (m, 2H), 4.47 (q, J=6.8 Hz, 2H), 1.36 (t, J=6.8 Hz, 3H) | [11] |

| IR (KBr) | 3-Nitro-1H-indole-2-carboxylic acid ethyl ester | 3283, 1683, 1513, 1367, 1260 cm⁻¹ | [11] |

| MS (ESI) | 3-Nitro-1H-indole-2-carboxylic acid ethyl ester | m/z (%) = 235 (100) [MH]⁺ |[11] |

Synthesis Methodologies

The synthesis of 3-nitroindoles has evolved from harsh, acidic conditions to more efficient and greener protocols.

-

Classical Methods : Traditional nitration involves strong acids like nitric acid, which often suffer from low yields, poor regioselectivity, potential safety hazards, and limited functional group compatibility.[1][12]

-

Modern Non-Acidic Methods : A significant advancement is the development of non-acidic and metal-free conditions.[1][13] This approach utilizes the in-situ generation of an electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂), from the reaction of an ammonium nitrate salt with trifluoroacetic anhydride.[1][12] This method offers higher yields and broader substrate scope.[6]

Caption: Workflow for non-acidic synthesis of 3-nitro-1H-indole.

Experimental Protocol: Synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate

This protocol is adapted from a reported non-acidic, metal-free method.[1][12]

-

Reaction Setup : To a solution of tert-butyl 1H-indole-1-carboxylate (1a) in a suitable solvent, add tetramethylammonium nitrate.

-

Addition of Reagent : Cool the mixture and slowly add trifluoroacetic anhydride.

-

Reaction Conditions : Allow the reaction to proceed at sub-room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification : Upon completion, quench the reaction mixture. Extract the product using an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation : Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield tert-butyl 3-nitro-1H-indole-1-carboxylate (2a). A subsequent deprotection step can yield the parent 3-nitro-1H-indole.[1]

Chemical Reactivity and Derivatization

The electron-withdrawing nitro group renders the C2=C3 double bond of the indole core electron-deficient. This inverted reactivity is the basis for its utility in synthesis. 3-nitroindole derivatives readily react with various electron-rich species.[4][5]

Key reactions include:

-

Cycloadditions : The C2=C3 bond acts as a dienophile or dipolarophile in (3+2) and other cycloaddition reactions.[4]

-

Michael Additions : It serves as an excellent Michael acceptor for soft nucleophiles.[4]

-

Reduction : The nitro group can be selectively reduced to an amino group, yielding 3-aminoindoles, which are versatile intermediates for further functionalization.[6]

Caption: Reactivity profile of the 3-nitro-1H-indole core.

Experimental Protocol: Reduction of 3-Nitro-1-tosyl-1H-indole

This protocol describes the reduction of a protected 3-nitroindole to the corresponding amine.[6]

-

Reaction Setup : Dissolve 3-Nitro-1-tosyl-1H-indole in a suitable solvent such as ethanol (EtOH) or methanol (MeOH) in a flask suitable for hydrogenation.

-

Catalyst Addition : Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation : Subject the mixture to a hydrogen atmosphere (e.g., 1 atm H₂ from a balloon or a Parr hydrogenator) or use a transfer hydrogenation agent like ammonium formate (NH₄HCO₂).

-

Reaction Conditions : Stir the reaction at room temperature (for H₂) or elevated temperature (e.g., 60°C for transfer hydrogenation) until the starting material is consumed (monitored by TLC).

-

Workup and Isolation : Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain 3-amino-1-tosyl-1H-indole.

Biological Significance and Applications

While 3-nitro-1H-indole itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. The indole scaffold is a "privileged structure" found in many pharmacologically active molecules.[2][4]

The nitro group can play a direct role in the mechanism of action. It is known that the nitroaromatic group can undergo bioreduction within cells to form reactive nitroso and hydroxylamine intermediates.[6] These reactive species can then interact with various cellular macromolecules, such as proteins and nucleic acids, leading to biological effects. Furthermore, the introduction of a nitro group can modulate a compound's lipophilicity and electronic properties, which can enhance cellular uptake and target binding.[6]

Caption: Potential mechanism of bioactivity for nitro-indole compounds.

Safety and Handling

According to available safety information, 3-nitro-1H-indole should be handled with care.

-

Pictogram : GHS07 (Exclamation mark)[8]

-

Signal Word : Warning[8]

-

Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[8]

-

Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection)[8]

Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 3-Nitro-1-tosyl-1H-indole | Benchchem [benchchem.com]

- 7. 3-nitro-1H-indole | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Nitro-1H-indole | 4770-03-0 [sigmaaldrich.com]

- 9. 4770-03-0|3-Nitro-1H-indole|BLD Pharm [bldpharm.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-nitro-1H-indole (CAS: 4770-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-nitro-1H-indole is a heterocyclic aromatic organic compound that serves as a versatile building block in synthetic organic chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing substituent, at the 3-position of the indole ring significantly influences its chemical reactivity and biological activity. This document provides a comprehensive overview of the characterization, synthesis, and known biological significance of 3-nitro-1H-indole.

Physicochemical and Spectral Data

The fundamental properties of 3-nitro-1H-indole are summarized below, providing a crucial reference for its handling, characterization, and application in research and development.

General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4770-03-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₆N₂O₂ | [2][4][5][7] |

| Molecular Weight | 162.15 g/mol | [1][2][4][5] |

| Appearance | Solid | [7] |

| Purity | 95% - 98% (typical) | [4][7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| InChI Key | LSMXNZJFLGIPMS-UHFFFAOYSA-N | [2][5][7] |

| SMILES | O=--INVALID-LINK--[O-] | [2] |

Spectral Data

While comprehensive spectral data for 3-nitro-1H-indole is available from various suppliers, representative data is crucial for its identification. Researchers can obtain detailed NMR, HPLC, and LC-MS data from commercial suppliers.[1][2]

Synthesis Protocols

The synthesis of 3-nitro-1H-indole has been approached through various methods, ranging from classical nitration using strong acids to more recent, milder conditions that offer improved safety and substrate scope.

Classical Nitration of Indole

This method involves the direct nitration of indole using a nitrating agent in the presence of a strong acid.

Experimental Protocol:

-

Dissolve 1-tosylindole in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent, such as nitric acid, in the presence of a strong acid like sulfuric acid, while maintaining the low temperature to ensure regioselectivity.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Upon completion, quench the reaction by pouring it over ice water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by chromatography to obtain 3-nitro-1-tosyl-1H-indole.

-

The tosyl protecting group can be subsequently removed under appropriate conditions to yield 3-nitro-1H-indole.

Non-Acidic and Non-Metallic Nitration

A milder and more environmentally friendly approach utilizes trifluoroacetyl nitrate generated in situ.

Experimental Protocol:

-

To a solution of indole (or a protected indole derivative) in an appropriate solvent (e.g., acetonitrile) at sub-room temperature, add tetramethylammonium nitrate.

-

Slowly add trifluoroacetic anhydride to the mixture. The in situ generation of trifluoroacetyl nitrate will occur.

-

Stir the reaction mixture at sub-room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the 3-nitroindole derivative.

Chemical Reactivity and Downstream Applications

3-nitro-1H-indole is a valuable intermediate for the synthesis of other functionalized indole derivatives.

Reduction of the Nitro Group

The nitro group at the C3 position can be readily reduced to an amino group, providing access to 3-aminoindole derivatives, which are key precursors for various bioactive molecules.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 3-nitro-1-tosyl-1H-indole in a suitable solvent such as ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., 1 atm using a balloon) or use a transfer hydrogenation agent like ammonium formate.

-

Stir the reaction at room temperature or gentle heating (for transfer hydrogenation) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the 3-amino-1-tosyl-1H-indole.

Biological Significance and Potential Applications

While the biological activity of the parent 3-nitro-1H-indole is not extensively documented in dedicated studies, the broader class of indole derivatives, including those with nitro substitutions, has shown significant promise in various therapeutic areas.

-

Anti-inflammatory Activity: Nitro-indole derivatives have been investigated for their pro-inflammatory inhibitory effects. The presence of a nitro group can be crucial for enhancing this activity.

-

Antileishmanial Candidates: Certain 3-chloro-6-nitro-1H-indazole derivatives, a related heterocyclic system, have demonstrated promising activity against Leishmania species. This suggests that the nitro-heterocycle scaffold could be a valuable starting point for the development of new antiprotozoal agents.

-

Building Block for Bioactive Molecules: As a versatile intermediate, 3-nitro-1H-indole is crucial for the synthesis of a wide range of more complex molecules with potential biological activities, including anticancer and antimicrobial properties.

Safety Information

It is essential to handle 3-nitro-1H-indole with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Precautionary Statement | GHS Pictogram |

| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 (Exclamation Mark) |

| H317: May cause an allergic skin reaction. |

Conclusion

3-nitro-1H-indole (CAS: 4770-03-0) is a well-characterized compound with significant utility in organic synthesis. Its defined physicochemical properties, established synthesis protocols, and the reactivity of its nitro group make it a valuable precursor for the development of novel compounds with potential therapeutic applications. Further research into the direct biological activities of 3-nitro-1H-indole and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. 4770-03-0|3-Nitro-1H-indole|BLD Pharm [bldpharm.com]

- 2. 4770-03-0|3-Nitro-1H-indole| Ambeed [ambeed.com]

- 3. 3-Nitro-1H-indole | 4770-03-0 [chemicalbook.com]

- 4. 4770-03-0 CAS Manufactory [chemicalbook.com]

- 5. 3-nitro-1H-indole | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. cymitquimica.com [cymitquimica.com]

The Electrophilic Reactivity of 3-Nitroindole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and therapeutic potential of 3-nitroindole derivatives, versatile building blocks in modern medicinal chemistry.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmaceutical agents. The introduction of a nitro group at the C3 position dramatically alters the electronic properties of the indole ring, transforming it from an electron-rich nucleophile into a potent electrophile. This electronic reversal opens up a unique and powerful avenue for the synthesis of complex, densely functionalized indolines and other heterocyclic systems. This technical guide provides a comprehensive overview of the electrophilic reactivity of 3-nitroindole derivatives, focusing on their synthesis, key reactions, and applications in drug discovery, particularly in the development of novel anticancer agents.

Synthesis of 3-Nitroindole Derivatives

The preparation of 3-nitroindoles can be achieved through several methods, ranging from classical nitration using strong acids to more recent, milder protocols that offer greater functional group tolerance and improved safety profiles.

A significant challenge in the synthesis of 3-nitroindoles is the potential for harsh reaction conditions, which can lead to low yields and poor compatibility with sensitive functional groups.[1][2] Traditional methods often employ strong acids like nitric acid, which pose environmental and safety hazards.[2][3]

A notable advancement is the use of trifluoroacetyl nitrate (CF₃COONO₂) generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride.[3] This method proceeds under non-acidic and non-metallic conditions, offering a regioselective and environmentally friendly route to a variety of 3-nitroindole derivatives.[3] Another modern approach involves the electrochemical cyclization of nitroenamines, providing a versatile and controlled synthesis.[4]

dot graph Synthesis_of_3_Nitroindoles { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Indole [label="Indole Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrating_Agent [label="Nitrating Agent\n(e.g., CF₃COONO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroindole [label="3-Nitroindole Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indole -> Nitroindole [label="Electrophilic Nitration", color="#34A853"]; Nitrating_Agent -> Nitroindole [color="#34A853"]; } dot

Figure 1: General scheme for the synthesis of 3-nitroindole derivatives.

Electrophilic Reactivity of 3-Nitroindoles

The electron-withdrawing nitro group at the C3 position renders the C2 position of the indole ring highly electrophilic. This allows 3-nitroindoles to readily react with a variety of electron-rich species, serving as excellent Michael acceptors, dienophiles, and dipolarophiles. This reactivity is central to their utility in constructing complex molecular architectures.[5]

Dearomatization Reactions

One of the most powerful applications of 3-nitroindole electrophilicity is in dearomatization reactions. These reactions convert the planar aromatic indole system into a three-dimensional indoline scaffold, which is a common motif in many biologically active natural products. These transformations often proceed through an initial nucleophilic attack at the C2 position, followed by a subsequent reaction that breaks the aromaticity of the indole ring.

dot graph Dearomatization_Reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"3-Nitroindole" [label="3-Nitroindole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Electron-rich Species\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Nitronate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Indoline [label="Dearomatized Indoline Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Nitroindole" -> Intermediate [label="Nucleophilic Attack at C2", color="#EA4335"]; Nucleophile -> Intermediate [color="#EA4335"]; Intermediate -> Indoline [label="Intramolecular Cyclization/\nProtonation", color="#4285F4"]; } dot

Figure 2: General mechanism of nucleophilic dearomatization of 3-nitroindoles.

Cycloaddition Reactions

3-Nitroindoles are excellent partners in various cycloaddition reactions, including [3+2] and [4+2] (Diels-Alder) cycloadditions. In these reactions, the C2-C3 double bond of the 3-nitroindole acts as the dienophile or dipolarophile. These reactions provide a highly efficient means of constructing fused polycyclic systems containing the indoline core.[5][6]

For example, the Diels-Alder reaction of N-tosyl-3-nitroindole with dienamides has been utilized in the synthesis of intermediates for Aspidospermine alkaloids.[1]

Quantitative Data on Electrophilic Reactions

The following table summarizes representative yields for the synthesis and electrophilic reactions of various 3-nitroindole derivatives.

| Entry | 3-Nitroindole Derivative | Reactant | Reaction Type | Product | Yield (%) | Reference |

| 1 | N-Boc-indole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-3-nitroindole | 91 | [3] |

| 2 | N-Boc-4-chloroindole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-4-chloro-3-nitroindole | 95 | [2] |

| 3 | N-Boc-5-bromoindole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-5-bromo-3-nitroindole | 96 | [2] |

| 4 | N-Boc-6-chloroindole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-6-chloro-3-nitroindole | 75 | [2] |

| 5 | N-Boc-7-methylindole | (CF₃CO)₂O, NMe₄NO₃ | Nitration | N-Boc-7-methyl-3-nitroindole | 85 | [2] |

Applications in Drug Development

The unique structural motifs accessible through the electrophilic reactivity of 3-nitroindoles make them highly valuable in the field of drug discovery, particularly for the development of anticancer agents. The resulting indoline and fused-ring systems are present in numerous compounds with potent biological activity.

Anticancer Activity

Several studies have highlighted the potential of 5-nitroindole derivatives as anticancer agents. For instance, a series of pyrrolidine-substituted 5-nitroindoles have been synthesized and shown to act as c-Myc G-quadruplex binders.[7] These compounds were found to downregulate c-Myc expression, a key oncogene, and induce cell-cycle arrest in cancer cells.[7] One of the most active compounds, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, demonstrated significant cytotoxicity against a non-small cell lung cancer cell line (HOP-62) with a log(10)GI(50) value of less than -8.00.[8]

Furthermore, substituted 5-nitroindole derivatives have been shown to inhibit cell proliferation in HeLa cells with IC₅₀ values in the low micromolar range.[9] These compounds induce cell cycle arrest and a significant increase in the sub-G1 population, indicative of apoptosis.[9]

dot graph Anticancer_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"5-Nitroindole" [label="5-Nitroindole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMyc [label="c-Myc G-Quadruplex", fillcolor="#FBBC05", fontcolor="#202124"]; Downregulation [label="Downregulation of c-Myc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"5-Nitroindole" -> cMyc [label="Binds to", color="#4285F4"]; cMyc -> Downregulation [label="Leads to", color="#EA4335"]; Downregulation -> CellCycleArrest [label="Induces", color="#34A853"]; CellCycleArrest -> Apoptosis [label="Results in", color="#34A853"]; } dot

Figure 3: Simplified signaling pathway for the anticancer activity of certain 5-nitroindole derivatives.

Experimental Protocols

General Procedure for the Synthesis of 3-Nitroindoles using Trifluoroacetyl Nitrate[3]

Materials:

-

Substituted indole (1 mmol)

-

Tetramethylammonium nitrate (NMe₄NO₃) (150 mg, 1.1 mmol)

-

Acetonitrile (CH₃CN) (2 mL)

-

Trifluoroacetic anhydride ((CF₃CO)₂O) (420 mg)

-

Saturated sodium carbonate solution

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction tube, add the substituted indole (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol).

-

Dissolve the solids in acetonitrile (1 mL).

-

Cool the reaction mixture to 0–5 °C in an ice bath.

-

Add a solution of trifluoroacetic anhydride (420 mg) in acetonitrile (1 mL) dropwise to the cooled reaction mixture.

-

Stir the reaction at 0–5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated sodium carbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-nitroindole derivative.

Characterization Data for N-Boc-3-nitroindole

Spectroscopic data for a representative 3-nitroindole derivative, N-Boc-3-nitroindole, is provided below.

-

¹H NMR (CDCl₃, 500 MHz): δ 8.48 (s, 1H), 8.04 (d, J = 8.5 Hz, 1H), 7.63 (s, 1H), 7.41 (d, J = 8.5 Hz, 1H), 3.95 (s, 3H), 3.89 (s, 3H).[10]

-

¹³C NMR (CDCl₃, 125 MHz): δ 167.2, 138.3, 136.9, 127.2, 125.1, 124.3, 122.4, 115.0, 110.2, 87.2, 52.2, 33.8.[10]

-

IR (prism, cm⁻¹): 3109, 2209, 1700, 1530, 1239, 742.[10]

-

HRMS (EI): m/z calculated for C₁₂H₁₀N₂O₂ [M]⁺ 214.0742, found 214.0749.[10]

Conclusion

3-Nitroindole derivatives are exceptionally versatile intermediates in organic synthesis. Their unique electrophilic character, a direct consequence of the C3-nitro substituent, enables a wide range of chemical transformations, most notably dearomatization and cycloaddition reactions. These reactions provide efficient pathways to complex, three-dimensional molecular scaffolds that are of significant interest in medicinal chemistry. The demonstrated anticancer activity of certain nitroindole derivatives underscores their potential as valuable starting points for the design and development of novel therapeutic agents. Future research in this area will undoubtedly continue to uncover new synthetic methodologies and biological applications for this important class of compounds.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 3-Nitro-1H-Indole: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1H-indole is an aromatic heterocyclic organic compound that belongs to the indole family, a structural motif prevalent in numerous biologically active molecules and natural products. The presence of a nitro group at the C3 position of the indole ring significantly influences its chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and the putative mechanism of action of 3-nitro-1H-indole, tailored for a scientific audience.

Molecular and Physicochemical Properties

The fundamental properties of 3-nitro-1H-indole are summarized in the table below. These data are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1][2][3] |

| Physical Form | Solid | [4] |

| CAS Number | 4770-03-0 | [1][4] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Synthesis of 3-Nitro-1H-Indole

The synthesis of 3-nitro-1H-indole has traditionally involved the use of harsh acidic conditions. However, a modern, regioselective method has been developed that avoids the use of strong acids and metals, offering a milder and more environmentally friendly alternative.[5]

Experimental Protocol: Non-Acidic and Non-Metallic Synthesis[5]

This protocol describes the nitration of indole at the C3 position using tetramethylammonium nitrate in the presence of trifluoroacetic anhydride.

Materials:

-

Indole

-

Tetramethylammonium nitrate (NMe₄NO₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a solution of indole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.5 mmol) to the stirred mixture.

-

Continue stirring the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 3-nitro-1H-indole.

Spectroscopic Data

| Spectroscopic Data (for related compounds) | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The proton at the C2 position is expected to be a singlet at a downfield chemical shift. The N-H proton signal would appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm. The carbon bearing the nitro group (C3) would be significantly deshielded. |

| IR Spectroscopy | Characteristic N-H stretching vibration around 3300-3400 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. |

Biological Activity and Mechanism of Action

While extensive biological data for 3-nitro-1H-indole is not widely published, the broader class of nitroaromatic compounds is known to exhibit a range of biological activities, including antimicrobial and anticancer effects. The biological activity of these compounds is often linked to the bioreduction of the nitro group.

General Mechanism of Action of Nitroaromatic Compounds

The prevailing hypothesis for the mechanism of action of many nitroaromatic drugs involves their intracellular reduction. This process is often mediated by nitroreductase enzymes present in both prokaryotic and eukaryotic cells. The reduction of the nitro group is a stepwise process that generates reactive nitroso and hydroxylamine intermediates, as well as the nitro anion radical. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules such as DNA and proteins. This general mechanism is believed to be responsible for the cytotoxic effects of many nitroaromatic compounds.

The following diagram illustrates the proposed general bioreductive activation pathway for a generic nitroaromatic compound, which is likely applicable to 3-nitro-1H-indole.

Caption: Proposed bioreductive activation of 3-nitro-1H-indole.

Conclusion

3-Nitro-1H-indole is a synthetically accessible compound with potential for further investigation in drug discovery and development. Its physicochemical properties are well-defined, and modern synthetic routes offer efficient and milder preparation methods. While specific biological data for 3-nitro-1H-indole remain limited, the established mechanism of action for the broader class of nitroaromatic compounds provides a solid foundation for future research into its potential therapeutic applications. Further studies are warranted to elucidate the specific biological targets and signaling pathways modulated by this compound and to explore its efficacy in various disease models.

References

- 1. 3-nitro-1H-indole | C8H6N2O2 | CID 11084182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-1H-indole - [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Nitro-1H-indole | 4770-03-0 [sigmaaldrich.com]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 3-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 3-nitro-1H-indole. Due to the limited availability of explicit experimental values in publicly accessible literature and databases, this guide also furnishes detailed, standardized experimental protocols for the determination of these critical physicochemical properties.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | PubChem |

| Molecular Weight | 162.15 g/mol | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not available | Chemical Synthesis Database[1] |

| Solubility | No quantitative data available | N/A |

| Storage Temperature | 2-8°C, sealed in a dry environment | Sigma-Aldrich |

Experimental Protocols

Given the absence of published specific values, the following sections provide detailed methodologies for the experimental determination of the melting point and solubility of 3-nitro-1H-indole.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The following protocol describes the capillary method, a common and reliable technique for melting point determination.

Materials and Equipment:

-

3-nitro-1H-indole sample

-

Melting point apparatus (e.g., Stuart SMP30 or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Place a small amount of dry 3-nitro-1H-indole into a mortar and gently grind it into a fine powder using a pestle. This ensures uniform packing in the capillary tube.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down into the bottom.

-

Repeat until a column of packed solid of 2-3 mm in height is obtained.

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially.

-

Observe the sample through the magnifying lens.

-

When the temperature is approximately 15-20°C below the expected (or preliminary) melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting range provides an indication of the sample's purity. A narrow range (0.5-2°C) is indicative of a pure compound.

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The following protocol outlines a general method for determining the solubility of 3-nitro-1H-indole in various solvents.

Materials and Equipment:

-

3-nitro-1H-indole sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Thermostatic shaker bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-nitro-1H-indole and add it to a vial containing a known volume of the chosen solvent.

-

Seal the vial and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of 3-nitro-1H-indole of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample solution into the HPLC system.

-

Determine the concentration of 3-nitro-1H-indole in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or mol/L, based on the determined concentration in the saturated solution.

-

Synthesis Workflow

While not a signaling pathway, a common logical relationship in chemistry is the synthesis of a compound. The following diagram illustrates a general workflow for the synthesis and purification of 3-nitroindoles.[2]

Caption: A generalized workflow for the synthesis and characterization of 3-nitro-1H-indole.

References

An In-depth Technical Guide to the Historical Synthesis of 3-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 3-nitroindole, a crucial intermediate in the development of various pharmaceuticals and bioactive molecules. Given the acid-sensitive nature of the indole ring, which is prone to polymerization under harsh acidic conditions, early synthetic chemists developed several strategies to achieve regioselective nitration at the C-3 position. This document details three prominent historical methods: nitration with benzoyl nitrate, nitration using ethyl nitrate with a strong base, and the nitration of N-protected indoles.

Nitration of Indole with Benzoyl Nitrate

The use of a pre-formed acyl nitrate, such as benzoyl nitrate, provides a milder, non-acidic alternative to the classical mixed acid (HNO₃/H₂SO₄) nitration. This method circumvents the issue of indole degradation and favors electrophilic substitution at the electron-rich C-3 position.

Experimental Protocol

A solution of benzoyl nitrate is first prepared by reacting benzoyl chloride with silver nitrate in a suitable solvent like acetonitrile. The resulting solution is then added dropwise to a cooled solution of indole. The reaction is typically carried out at low temperatures to control the reactivity and minimize side-product formation. After the reaction is complete, the mixture is worked up by washing with a mild base to remove benzoic acid byproducts, followed by purification of the 3-nitroindole product, usually by chromatography or recrystallization. Indole derivatives with a free position 3 are converted by benzoyl nitrate into the corresponding 3-nitro-derivatives[1].

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Indole | [1] |

| Nitrating Agent | Benzoyl Nitrate | [1] |

| Solvent | Acetonitrile (typical) | |

| Temperature | 0°C to room temperature | |

| Reaction Time | 1-4 hours | |

| Yield | Moderate | [1] |

Reaction Pathway

Nitration of Indole with Ethyl Nitrate and Sodium Ethoxide

This classical method utilizes an alkyl nitrate in the presence of a strong base. The base deprotonates the indole at the N-1 position, forming the indolyl anion. This anion is highly nucleophilic and reacts with the electrophilic nitrogen of ethyl nitrate to yield 3-nitroindole after protonation.

Experimental Protocol

To a solution of indole in a suitable solvent such as absolute ethanol, sodium metal is added portion-wise to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted. The resulting solution of the sodium salt of indole is then cooled, and a solution of ethyl nitrate in ethanol is added dropwise. The reaction is maintained at a low temperature for several hours. Upon completion, the reaction mixture is poured into water, and the precipitated 3-nitroindole is collected by filtration. Further purification can be achieved by recrystallization.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Indole | |

| Nitrating Agent | Ethyl Nitrate | |

| Base | Sodium Ethoxide | |

| Solvent | Absolute Ethanol | |

| Temperature | 0-10°C | |

| Reaction Time | 2-6 hours | |

| Yield | 40-60% |

Reaction Pathway

Nitration of N-Protected Indoles with Acetyl Nitrate

To enhance the stability of the indole ring towards nitrating agents and to direct the substitution, protection of the indole nitrogen is a common strategy. The electron-withdrawing protecting group reduces the reactivity of the pyrrole ring, allowing for a more controlled nitration. The Gribble group has extensively documented the nitration of N-protected indoles.

Experimental Protocol

Acetyl nitrate is prepared in situ at low temperatures by the dropwise addition of fuming nitric acid to acetic anhydride. This freshly prepared solution of acetyl nitrate is then added slowly to a cooled solution of an N-protected indole (e.g., 1-acetylindole or 1-phenylsulfonylindole) in a suitable solvent like acetic anhydride or dichloromethane. The reaction temperature is maintained at a very low temperature (e.g., -70°C) to achieve high regioselectivity for the C-3 position. After the reaction, the mixture is quenched with a mild base and the product is isolated and purified. The N-protecting group can then be removed under appropriate conditions to yield 3-nitroindole. For instance, an acetyl group can be cleaved with a base like DBU. The C-3 nitration of N-protected indoles is an efficient method to access 3-nitroindoles[2].

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | N-Protected Indole (e.g., 1-acetylindole) | |

| Nitrating Agent | Acetyl Nitrate (in situ) | |

| Solvent | Acetic Anhydride / Dichloromethane | |

| Temperature | -70°C to 0°C | |

| Reaction Time | 1-3 hours | |

| Yield (of N-protected 3-nitroindole) | Good to Excellent |

Experimental Workflow

This guide provides a foundational understanding of the historical approaches to synthesizing 3-nitroindole, highlighting the chemical principles and practical considerations that have guided the development of synthetic methodologies for this important heterocyclic compound.

References

Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-nitro-1H-indole, a significant intermediate in the synthesis of various biologically active molecules. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of the compound. Detailed experimental protocols for acquiring this spectroscopic data are also provided, alongside visualizations of relevant synthetic and mechanistic pathways.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 3-nitro-1H-indole.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 3-nitro-1H-indole is characterized by a broad absorption band in the near-ultraviolet region.

| Wavelength (λmax) | Molar Absorption Coefficient (ε) | Solvent | Reference |

| ~350 nm (Broad Peak) | Not explicitly reported | 2-Propanol | [No specific value, but spectrum shown in a cited study] |

Table 1: UV-Vis Absorption Data for 3-nitro-1H-indole

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) for 3-nitro-1H-indole | Vibration Mode | Expected Intensity |

| N-H | ~3400 | Stretch | Medium |

| C-H (Aromatic) | 3100-3000 | Stretch | Medium |

| C=C (Aromatic) | 1620-1580 | Stretch | Medium-Strong |

| NO₂ | ~1550 and ~1350 | Asymmetric and Symmetric Stretch | Strong |

| C-N | 1335-1250 | Stretch | Medium |

| C-H (Aromatic) | 800-700 | Out-of-plane bend | Strong |

Table 2: Predicted Infrared Absorption Bands for 3-nitro-1H-indole

| Wavenumber (cm⁻¹) for Indole | Vibration Mode |

| 3406 | N-H Stretch |

| 3022, 3049 | Symmetric and Asymmetric C-H Stretch (Aromatic) |

| 1508, 1577 | C=C Stretch (Aromatic) |

| 1616, 1456 | C-C in-ring Stretch |

| 731, 744 | =C-H Bend |

Table 3: Experimental Infrared Absorption Bands for Indole.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.1 ¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) for 3-nitro-1H-indole | Predicted Multiplicity |

| H1 (N-H) | 8.5 - 9.5 | broad singlet |

| H2 | ~8.0 | singlet |

| H4 | ~8.2 | doublet |

| H5 | ~7.4 | triplet |

| H6 | ~7.3 | triplet |

| H7 | ~7.6 | doublet |

Table 4: Predicted ¹H NMR Chemical Shifts for 3-nitro-1H-indole (in a polar aprotic solvent like DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) for 3-methyl-5-nitro-1H-indole | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.52 | s | - |

| H4 | 8.57 | d | 1.9 |

| H6 | 8.11 | dd | 8.9, 2.1 |

| H7 | 7.38 | d | 9.0 |

| H2 | 7.14 | s | - |

| CH₃ | 2.39 | s | - |

Table 5: Experimental ¹H NMR Data for 3-methyl-5-nitro-1H-indole in CDCl₃.[2]

1.3.2 ¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) for 3-nitro-1H-indole |

| C2 | ~130 |

| C3 | ~147 |

| C3a | ~125 |

| C4 | ~120 |

| C5 | ~123 |

| C6 | ~122 |

| C7 | ~115 |

| C7a | ~136 |

Table 6: Predicted ¹³C NMR Chemical Shifts for 3-nitro-1H-indole (in a polar aprotic solvent like DMSO-d₆). The chemical shift for C3 is based on a cited value for 3-nitroindole derivatives.[3]

| Carbon | Chemical Shift (δ, ppm) for 3-methyl-5-nitro-1H-indole |

| C5 | 141.53 |

| C7a | 139.34 |

| C3a | 127.91 |

| C2 | 124.72 |

| C6 | 117.69 |

| C4 | 116.45 |

| C3 | 114.53 |

| C7 | 110.96 |

| CH₃ | 9.58 |

Table 7: Experimental ¹³C NMR Data for 3-methyl-5-nitro-1H-indole in CDCl₃.[2]

Mass Spectrometry

Mass spectrometry data for 3-nitro-1H-indole has been obtained using Time-of-Flight Aerosol Mass Spectrometry (ToF-AMS).

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 132 | [M - NO]⁺ |

| 116 | [M - NO₂]⁺ |

Table 8: Mass Spectrometry Fragmentation Data for 3-nitro-1H-indole

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of 3-nitro-1H-indole in a suitable solvent.

Materials:

-

3-nitro-1H-indole

-

Spectroscopic grade 2-propanol

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

A stock solution of 3-nitro-1H-indole is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of 2-propanol.

-

A series of dilutions are made from the stock solution to prepare solutions of varying concentrations, ensuring the absorbance at λmax is within the linear range of the instrument (typically below 1 AU).

-

The spectrophotometer is blanked using the 2-propanol solvent in a quartz cuvette.

-

The absorption spectrum of each solution is recorded over a wavelength range of 200-700 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

-

The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Infrared (IR) Spectroscopy (ATR Method)

Objective: To obtain the infrared absorption spectrum of solid 3-nitro-1H-indole.

Materials:

-

3-nitro-1H-indole (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the empty ATR crystal is recorded.

-

A small amount of solid 3-nitro-1H-indole is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure is applied using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 3-nitro-1H-indole.

Materials:

-

3-nitro-1H-indole

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Approximately 5-10 mg of 3-nitro-1H-indole is dissolved in ~0.7 mL of a deuterated solvent in a clean, dry NMR tube.

-

The tube is capped and shaken gently to ensure the sample is fully dissolved.

-

The NMR tube is placed in the spectrometer's probe.

-

The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard one-pulse experiment is performed. The spectral width, acquisition time, and relaxation delay are optimized for the sample.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans are acquired due to the low natural abundance of ¹³C.

-

The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (ToF-AMS)

Objective: To obtain the mass spectrum of 3-nitro-1H-indole in the aerosol phase.

Materials:

-

3-nitro-1H-indole

-

Methanol

-

Atomizer

-

Diffusion dryers

-

Carbon denuder

-

Teflon bag

-

Time-of-Flight Aerosol Mass Spectrometer (ToF-AMS)

Procedure:

-

A dilute solution of 3-nitro-1H-indole in methanol (e.g., 0.10 mg/mL) is prepared.

-

The solution is aerosolized using a constant output atomizer.

-

The aerosol flow is passed through silica gel diffusion dryers and a carbon denuder to remove excess solvent.

-

The dried aerosol particles are introduced into a large Teflon bag.

-

The aerosol is then sampled by the ToF-AMS.

-

The instrument vaporizes the particles and ionizes the resulting gas molecules (typically by electron impact).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways related to 3-nitro-1H-indole.

Synthetic Pathway of 3-Nitroindoles

Caption: General synthesis of 3-nitroindoles via electrophilic nitration.

Proposed Reaction Mechanism for 3-Nitroindole Formation

Caption: Proposed mechanism for the formation of 3-nitroindole from indole and nitrate radicals.

References

biological activity of substituted 3-nitroindoles

An In-depth Technical Guide to the Biological Activity of Substituted 3-Nitroindoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals.[1][2] The introduction of a nitro group at the C3 position fundamentally alters the indole's electronic properties, transforming the typically electron-rich heterocycle into a potent electrophile.[3][4] This modification unlocks unique chemical reactivity and provides a foundation for a diverse range of biological activities.[5][6] Substituted 3-nitroindoles have emerged as promising candidates in drug discovery, demonstrating significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[7][8][9]

The biological effects of these compounds are often attributed to the nitro group's strong electron-withdrawing nature and its capacity to participate in redox reactions within cells, leading to the generation of reactive intermediates that can cause cytotoxicity in pathogens and cancer cells.[7][9] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted 3-nitroindoles, supported by quantitative data, experimental protocols, and detailed pathway diagrams.

Synthesis Overview

The synthesis of 3-nitroindoles is a critical first step for exploring their biological potential. A common and effective method involves an electrophilic substitution reaction using a nitrating agent. Modern protocols have been developed that avoid the use of harsh acids, making the process more environmentally friendly and compatible with a wider range of functional groups.[5][6][10] A general workflow involves the in-situ generation of an electrophilic nitrating agent, such as trifluoroacetyl nitrate, which then reacts with the indole scaffold to regioselectively yield the 3-nitroindole derivative.[6][10]

Caption: A generalized workflow for the synthesis of 3-nitroindoles.

Antimicrobial Activity

Substituted 3-nitroindoles have demonstrated significant activity against a spectrum of microbial pathogens, including bacteria and fungi.[7][11] The proposed mechanism often involves the intracellular reduction of the nitro group, which generates toxic nitroso and hydroxylamine intermediates, leading to oxidative stress and cell death.[7][9] The presence of specific substituents on the indole ring, such as halogens, can enhance lipophilicity, potentially improving membrane interaction and overall efficacy.[7]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitro-containing indole derivatives against various microorganisms.

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6 - 62.5 | [7] |

| Halogenated Nitro Derivatives | Candida sp. | 15.0 - 62.5 | [7] |

| 3-Alkylidene-2-indolone (10f, 10g, 10h) | S. aureus (MRSA ATCC 43300) | 0.5 | [12] |

| Indole-thiadiazole (2c) & Indole-triazole (3c) | Bacillus subtilis | 3.125 | [11] |

| Indole-thiadiazole (2c) & Indole-triazole (3d) | S. aureus (MRSA) | More effective than ciprofloxacin | [11] |

Anticancer Activity

The antiproliferative properties of substituted 3-nitroindoles have been extensively studied, revealing multiple mechanisms of action that make them attractive candidates for oncology drug development.

G-Quadruplex Binding and c-Myc Inhibition

Certain pyrrolidine-substituted 5-nitroindole scaffolds have been shown to target and bind to the G-quadruplex (G4) DNA structure in the promoter region of the c-Myc oncogene.[8] The c-Myc protein is a critical transcription factor that is often overexpressed in cancer, driving cell proliferation. By stabilizing the G-quadruplex, these compounds inhibit the transcription of the c-Myc gene, leading to a downregulation of its protein product. This disruption of a key oncogenic pathway results in cell cycle arrest and an increase in intracellular reactive oxygen species, ultimately inducing apoptosis in cancer cells.[8]

Caption: Signaling pathway for c-Myc downregulation by G4-binding nitroindoles.

Kinase and Tubulin Polymerization Inhibition

Other substituted indole derivatives act as potent inhibitors of key signaling proteins involved in cancer progression.

-

Receptor Tyrosine Kinase (RTK) Inhibition : Some 3-substituted oxindoles have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] These kinases are crucial for tumor cell proliferation, angiogenesis, and metastasis.

-

Tubulin Polymerization Inhibition : Certain indole derivatives can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle.[13] This action halts cell division and leads to apoptotic cell death, a mechanism shared with well-known chemotherapy agents.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various indole derivatives against human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Target/Mechanism | Reference |

| 3-Substituted Oxindole (6f) | MCF-7 (Breast) | 14.77 | EGFR/VEGFR-2, Tubulin Polymerization | [13] |

| 3-Aryl-2-(pyrid-3-yl)acrylonitrile (2a, 2b) | HCT-116 (Colon) | Sub-micromolar | Preferential VEGFR-2 Kinase Inhibition | [14] |

| Betulinic acid derivative with 5-chloroindole | SW620 (Colon) | 2.70 (µg/mL) | Not specified | [15] |

| Pyrrolidine-substituted 5-nitroindole derivatives | Various | Not specified | c-Myc G-Quadruplex Binding | [8] |

Enzyme Inhibition

The nitro group can act as a "masked electrophile," enabling covalent inhibition of specific enzymes.[16] A well-studied example involves the inhibition of isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt of microorganisms like Mycobacterium tuberculosis. The inhibitor, 3-nitropropionate (3-NP), which is analogous to a 3-nitroindole system, enters the enzyme's active site. Aided by an active-site residue acting as a general acid, the nitroalkane tautomerizes to its more reactive nitronic acid form. This activated intermediate is then susceptible to nucleophilic attack by a cysteine residue, forming a stable, covalent thiohydroximate adduct and inactivating the enzyme.[16]

Caption: Mechanism of covalent enzyme inhibition via a nitronic acid intermediate.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation : A two-fold serial dilution of the test compound (e.g., substituted 3-nitroindole) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

-

Controls : Positive (microorganism, no compound) and negative (medium only) controls are included.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anticancer Activity Assay (Sulforhodamine B - SRB)

This assay measures drug-induced cytotoxicity in cancer cell lines.

-

Cell Plating : Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.

-

Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation : The cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the well.

-

Staining : The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.

-

Measurement : The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured spectrophotometrically (e.g., at 515 nm).

-

Analysis : The absorbance is proportional to the number of living cells. The IC₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell growth compared to untreated controls.[17]

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit a specific kinase.

-

Reaction Setup : The reaction is typically performed in a microplate well containing the purified kinase (e.g., EGFR, VEGFR-2), a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

-

Inhibition : The test compound is added at various concentrations to the reaction mixture.

-

Kinase Reaction : The reaction is initiated (often by adding ATP) and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.

-

Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or, more commonly, using a phosphospecific antibody in an ELISA-like format or a luminescence-based assay that measures the amount of remaining ATP.

-

Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06658C [pubs.rsc.org]

- 4. How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. turkjps.org [turkjps.org]

- 12. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. augusta.elsevierpure.com [augusta.elsevierpure.com]

The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its inherent electron-rich nature dictates its reactivity and interactions. The introduction of substituents can dramatically alter these properties, and few groups have as profound an impact as the nitro (NO₂) group. This technical guide provides an in-depth analysis of the role of the nitro group on the electronic properties of indole, offering a resource for those engaged in the design and development of indole-based therapeutics.

The Nitro Group: A Potent Electron-Withdrawing Moiety

The nitro group exerts a powerful influence on the indole ring through a combination of two primary electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the indole ring through the sigma (σ) bonds. This effect deactivates the entire ring system towards electrophilic attack.

-

Resonance Effect (-M or -R): The nitro group can participate in resonance, delocalizing the π-electrons of the indole ring. This delocalization further withdraws electron density, particularly from the ortho and para positions relative to the substituent. This effect is most pronounced when the nitro group is at positions 4, 5, 6, and 7 of the indole ring.

The consequence of these combined effects is a significant reduction in the electron density of the indole nucleus, transforming it from an electron-rich system to an electron-poor one. This inversion of reactivity is a key consideration in synthetic chemistry and drug design.[1][2] For instance, while unsubstituted indole readily undergoes electrophilic aromatic substitution, nitroindoles can exhibit reactivity towards nucleophiles.[1][2]

Quantitative Analysis of Electronic Effects

The electronic influence of the nitro group can be quantified through various physicochemical parameters. These values are crucial for developing structure-activity relationships (SAR) in drug discovery.

Table 1: Hammett Substituent Constants (σ)

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of an aromatic ring.[3] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the group. A positive σ value indicates an electron-withdrawing group.

| Substituent Position | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

Table 2: Acidity (pKa) of Nitroindoles

The electron-withdrawing nature of the nitro group increases the acidity of the indole N-H proton by stabilizing the resulting conjugate base. A lower pKa value corresponds to a stronger acid.

| Compound | pKa |

| Indole | 16.97 |

| 5-Nitroindole | 14.88 |

The pKa for 5-nitroindole is available in the IUPAC Digitized pKa Dataset.[6] The pKa of unsubstituted indole is a widely accepted value for comparison.

Table 3: Spectroscopic Properties of Nitroindole Isomers

The electronic perturbations caused by the nitro group are evident in the UV-Vis and NMR spectra of nitroindoles.

| Isomer | UV-Vis λ_max (nm) |

| 3-Nitroindole | 349 |

| 4-Nitroindole | 380 (approx.) |

| 5-Nitroindole | 322 |

| 6-Nitroindole | 305, 360 (approx.) |

UV-Vis data for various nitroindole isomers dissolved in 2-propanol.[7] The absorption spectrum for 4-nitroindole extends furthest into the visible range.[7]

Table 4: Electrochemical Properties

Electrochemical methods like cyclic voltammetry can be used to study the redox properties of molecules. The electron-deficient nature of nitroindoles affects their oxidation and reduction potentials. The presence of a nitro group generally makes the indole ring harder to oxidize.

| Compound | Oxidation Peak Potential (E_pa) |

| Indole Derivatives | Varies based on substitution |

| Nitro-substituted Benzamides | Reduction peaks observed for NO₂ group |

Specific oxidation potentials for nitroindoles were not found in the search results. However, it is established that indole derivatives are electroactive and can be oxidized.[8][9] Aromatic nitro compounds are known to be reducible electrochemically.[10]

Experimental Protocols

Accurate determination of the physicochemical properties of nitroindoles relies on standardized experimental procedures.

Synthesis of 3-Nitroindole

A regioselective synthesis of 3-nitroindoles can be achieved under non-acidic conditions.[11]

-

Reactant Preparation: Dissolve the starting indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (1 mL) in a reaction tube.

-

Reaction Initiation: Cool the mixture to 0–5 °C. Add a solution of trifluoroacetic anhydride (420 mg in 1 mL acetonitrile).

-

Reaction Monitoring: Incubate the reaction at 0–5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with a saturated sodium carbonate solution.

-

Extraction and Purification: Extract the product with ethyl acetate. The crude product can then be purified by standard methods such as column chromatography.[11]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare solutions of the nitroindole standards of known concentration in a suitable solvent (e.g., 2-propanol). Concentrations should be chosen to ensure the peak absorbance is within the linear range of the spectrophotometer (typically < 1 AU).[7]

-

Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200–700 nm) using a spectrophotometer, with a solvent-only blank for baseline correction.[7]

-

Data Analysis: Convert the absorbance spectra to molar absorption coefficients (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the nitroindole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[12][13]

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Cyclic Voltammetry (CV)

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., pencil graphite electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][14]

-

Solution Preparation: Prepare a solution of the analyte (e.g., 3 x 10⁻⁵ M) in a suitable solvent system (e.g., 10% aqueous ethanol) containing a supporting electrolyte (e.g., 0.1 M KCl) to ensure conductivity.[8]

-

Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential linearly from an initial potential to a final potential and back again at a set scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.[14]

-

Data Analysis: The resulting voltammogram is analyzed to determine redox potentials (e.g., anodic peak potential, E_pa). An irreversible electrochemical process is indicated by the presence of an oxidation peak without a corresponding reduction peak on the reverse scan.[8]

Visualizing Electronic Effects and Their Consequences

Graphviz diagrams can illustrate the theoretical underpinnings and practical applications of the nitro group's influence.

Caption: Logical relationship of the nitro group's electronic effects on indole.

Caption: Experimental workflow for determining nitroindole electronic properties.

Implications for Drug Development

The modification of indole's electronic properties by the nitro group has significant consequences for drug design and action.

-

Modulation of Reactivity and Metabolism: The electron-poor nature of the nitroindole ring can alter its metabolic profile, potentially blocking sites of oxidative metabolism that are active in electron-rich indoles.

-